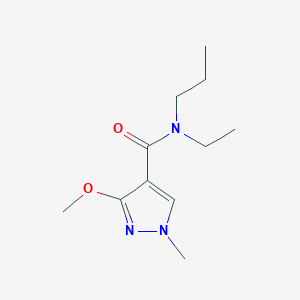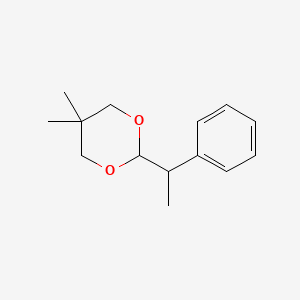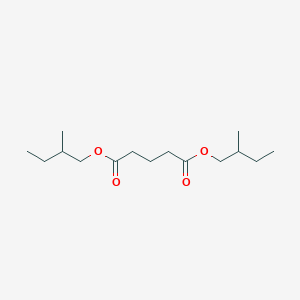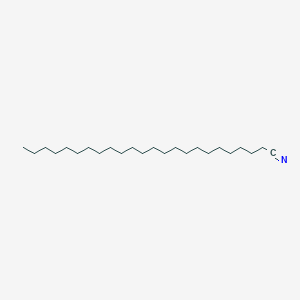
Tetracosanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosanenitrile is a chemical compound with the molecular formula C₂₄H₄₇N . It is a long-chain nitrile, which means it contains a cyano group (-CN) attached to a long hydrocarbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracosanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of a long-chain alkyl halide with sodium cyanide (NaCN) in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale chemical reactors. The process involves the continuous addition of the alkyl halide and sodium cyanide to the reactor, followed by the separation and purification of the product using distillation columns. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosanenitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups, such as hydroxyl or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and hydroxylating agents.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines.
Substitution: Halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Tetracosanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tetracosanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanenitrile (C₁₈H₃₇N): A shorter-chain nitrile with similar chemical properties.
Hexacosanenitrile (C₂₆H₅₃N): A longer-chain nitrile with similar chemical properties.
Dodecanenitrile (C₁₂H₂₅N): A shorter-chain nitrile with similar chemical properties.
Uniqueness
Tetracosanenitrile is unique due to its long hydrocarbon chain, which imparts specific physical and chemical properties. Its length allows for unique interactions with other molecules and materials, making it valuable in various applications .
Propriétés
Numéro CAS |
95804-62-9 |
|---|---|
Formule moléculaire |
C24H47N |
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
tetracosanenitrile |
InChI |
InChI=1S/C24H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-23H2,1H3 |
Clé InChI |
RPUYSRPQKZDIAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)
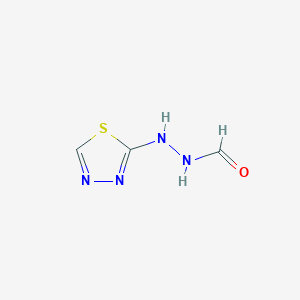

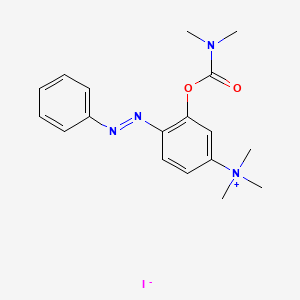
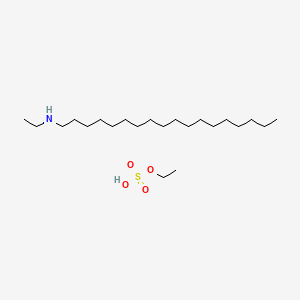
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
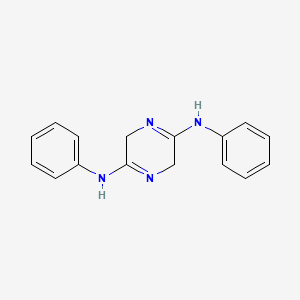
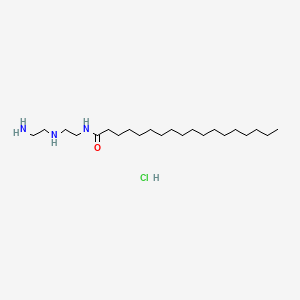
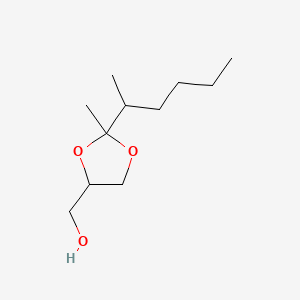
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
